3-Ethylcyclohexanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21115. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIOXDKEUNVBAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10281282 | |

| Record name | 3-ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4534-76-3 | |

| Record name | 4534-76-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-ethylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10281282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethylcyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylcyclohexanol is a cyclic alcohol that presents as a colorless liquid under standard conditions. As a derivative of cyclohexanol, its chemical and physical properties are of interest in various fields of chemical synthesis and material science. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound. Due to the limited availability of experimentally determined data for this specific compound in publicly accessible literature, this guide also includes standardized experimental protocols for the determination of its key physical properties.

Chemical Identity and Structure

This compound is a secondary alcohol characterized by a cyclohexane (B81311) ring substituted with an ethyl group at the third position and a hydroxyl group at the first position.

| Identifier | Value | Source |

| IUPAC Name | 3-ethylcyclohexan-1-ol | PubChem[1] |

| Molecular Formula | C8H16O | MolCore, PubChem, ChemicalBook[1][2][3] |

| Molecular Weight | 128.21 g/mol | MolCore, PubChem[1][2] |

| CAS Number | 4534-76-3 | MolCore, Reagentia, AccelaChemBio[2][4] |

| Canonical SMILES | CCC1CCCC(C1)O | PubChem[1] |

| InChI | InChI=1S/C8H16O/c1-2-7-4-3-5-8(9)6-7/h7-9H,2-6H2,1H3 | PubChem[1] |

| InChIKey | UNIOXDKEUNVBAC-UHFFFAOYSA-N | PubChem[1] |

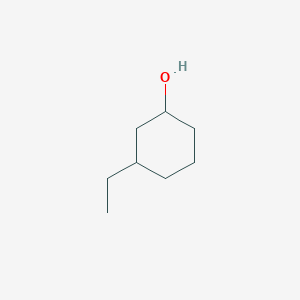

Chemical Structure:

Caption: 2D Structure of this compound.

Physical Properties

| Property | Value | Source |

| Physical State | Liquid or powder | Amadis Chemical Co., Ltd.[5] |

| Boiling Point | Not available | ChemSynthesis[6] |

| Melting Point | Not available | ChemSynthesis[6] |

| Density | Not available | ChemSynthesis[6] |

| Solubility in Water | Not available | |

| Solubility in Organic Solvents | Not available | |

| Refractive Index | Not available | ChemSynthesis[6] |

Experimental Protocols

Given the absence of specific experimental data for this compound, the following sections detail standardized methodologies for determining the key physical properties of a liquid alcohol.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary tube method.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed into a small test tube.

-

Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the test tube containing the sample. The test tube is then attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

Heating: The assembly is placed in a heating bath (e.g., an oil bath or a melting point apparatus with a boiling point function). The bath is heated gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slightly reduced. The boiling point is recorded as the temperature at which the last bubble emerges and the liquid begins to enter the capillary tube.

-

Replicates: The procedure should be repeated at least twice to ensure the accuracy of the measurement.

References

- 1. 3-Ethylcyclohexan-1-ol | C8H16O | CID 228298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. molcore.com [molcore.com]

- 3. This compound [chemicalbook.com]

- 4. NSC21115 (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. This compound, CasNo.4534-76-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Structural Formula and Isomers of 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-ethylcyclohexanol, focusing on its structural formula, isomers, and relevant physicochemical properties. The information is intended to support research and development activities where this molecule may be a key intermediate or structural motif.

Structural Formula and Basic Information

This compound is a cyclic alcohol with the chemical formula C₈H₁₆O.[1] Its structure consists of a cyclohexane (B81311) ring substituted with an ethyl group at the third carbon atom and a hydroxyl group at the first. This structure gives rise to multiple isomers due to the presence of two chiral centers and the conformational flexibility of the cyclohexane ring.

Molecular Weight: 128.21 g/mol [1]

The fundamental structure of this compound is depicted below.

Caption: General structure of this compound.

Isomerism in this compound

This compound exhibits several forms of isomerism, which are critical to understand for applications in stereoselective synthesis and drug design. The molecule has two chiral centers at positions 1 and 3 of the cyclohexane ring.

The presence of two stereocenters (C1 and C3) gives rise to 2² = 4 possible stereoisomers. These are best understood by considering the relative orientation of the ethyl and hydroxyl groups, which can be either cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomers exists as a pair of enantiomers.

References

Navigating the Stereoisomers of 3-Ethylcyclohexanol: A Technical Guide

An In-depth Examination of CAS Numbers, Synthesis, and Physicochemical Properties for Researchers and Drug Development Professionals

The seemingly straightforward chemical entity, 3-ethylcyclohexanol, reveals a nuanced complexity upon closer inspection, primarily due to the existence of multiple stereoisomers. This technical guide provides a comprehensive overview of the Chemical Abstracts Service (CAS) numbers associated with these isomers, along with available data on their synthesis, separation, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development.

Identifying the Isomers: A Multiplicity of CAS Numbers

This compound can exist as cis and trans diastereomers, each of which is a racemic mixture of two enantiomers. This stereoisomerism is a critical consideration in chemical and pharmaceutical research, as different isomers can exhibit distinct biological activities and physical properties. The assigned CAS numbers for these variations are crucial for unambiguous identification in procurement, regulatory submissions, and scientific literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (unspecified mixture) | 4534-76-3 | C₈H₁₆O | 128.21 |

| (±)-cis-3-Ethylcyclohexanol | 87759-24-8 | C₈H₁₆O | 128.21 |

| cis-3-Ethylcyclohexanol | 113349-19-2 | C₈H₁₆O | 128.21 |

| trans-3-Ethylcyclohexanol | 81570-08-3 | C₈H₁₆O | 128.21 |

| (1S,3S)-3-Ethylcyclohexan-1-ol | 67678568-6 | C₈H₁₆O | 128.21 |

| (1R,3S)-3-Ethylcyclohexan-1-ol | Not Available | C₈H₁₆O | 128.21 |

Synthesis and Separation of Stereoisomers

The synthesis of this compound typically results in a mixture of cis and trans isomers. The controlled synthesis of a specific isomer often requires stereoselective methods. A common precursor for the synthesis of cyclohexanol (B46403) derivatives is the corresponding cyclohexanone.

General Synthesis Pathway

A potential synthetic route to a mixture of this compound isomers is outlined below. This process involves the reduction of 3-ethylcyclohexanone (B1604563).

Caption: General synthesis of this compound isomers.

Experimental Protocol: Reduction of 3-Ethylcyclohexanone (Hypothetical)

-

Materials: 3-Ethylcyclohexanone, Sodium borohydride (B1222165) (NaBH₄), Methanol (B129727), Diethyl ether, Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 3-ethylcyclohexanone in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride to the stirred solution.

-

After the addition is complete, allow the reaction to stir for one hour at room temperature.

-

Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclohexanol.

-

Separation of Cis and Trans Isomers

The separation of the resulting diastereomers is a critical step to obtaining pure isomers. High-performance liquid chromatography (HPLC) is a promising technique for this purpose. A study on the separation of cis/trans isomers of the structurally similar 4-ethylcyclohexanol (B27859) demonstrated successful separation using a MIL-125(Ti) metal-organic framework as the stationary phase, suggesting a potential avenue for the separation of this compound isomers[1].

Caption: HPLC-based separation of this compound isomers.

Physicochemical and Spectroscopic Data

Detailed experimental data for the individual isomers of this compound are not extensively reported in publicly accessible literature. However, some predicted and reported data for the general compound and its analogs are available.

Table of Physicochemical Properties (Partially Incomplete)

| Property | This compound (unspecified) | cis-3-Ethylcyclohexanol | trans-3-Ethylcyclohexanol |

| Boiling Point (°C) | Data not available | Data not available | Data not available |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Density (g/cm³) | Data not available | Data not available | Data not available |

Safety and Handling

According to available safety data, this compound is classified as a substance that causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this compound.

Biological Activity and Toxicological Profile

Specific studies on the biological activity and toxicology of this compound isomers are limited. Research on related cyclohexanol derivatives suggests that these compounds can have various biological effects. However, direct extrapolation of these findings to this compound requires caution, and specific studies on its isomers are warranted to determine their pharmacological and toxicological profiles.

Conclusion

This compound represents a class of compounds where stereochemistry plays a pivotal role. The accurate identification through specific CAS numbers is the first step for any rigorous scientific investigation. While comprehensive experimental data on the individual isomers remain sparse, this guide consolidates the currently available information and highlights the areas where further research is needed. The development of robust stereoselective synthesis and efficient separation protocols will be crucial for unlocking the full potential of each this compound isomer in research and development.

References

Synthesis of 3-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 3-ethylcyclohexanol, a valuable intermediate in the chemical and pharmaceutical industries. The document provides a comprehensive overview of the two main synthetic routes: the catalytic hydrogenation of 3-ethylphenol (B1664133) and the reduction of 3-ethylcyclohexanone (B1604563). This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to facilitate understanding and replication.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two strategic approaches, each offering distinct advantages in terms of reagent availability, cost, and stereochemical control.

-

Pathway 1: Catalytic Hydrogenation of 3-Ethylphenol. This method involves the direct hydrogenation of the aromatic ring of 3-ethylphenol using a heterogeneous catalyst, typically under a hydrogen atmosphere. This pathway is attractive due to the commercial availability of the starting material. The choice of catalyst and reaction conditions can influence the yield and the diastereoselectivity of the product, yielding a mixture of cis- and trans-3-ethylcyclohexanol.

-

Pathway 2: Reduction of 3-Ethylcyclohexanone. This pathway involves the reduction of the carbonyl group of 3-ethylcyclohexanone to a hydroxyl group. A variety of reducing agents can be employed, ranging from complex metal hydrides to catalytic hydrogenation. This route is often preferred when the corresponding ketone is readily available or when specific stereochemical outcomes are desired, as the choice of reducing agent can significantly influence the diastereomeric ratio of the resulting alcohol.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound via the two primary pathways.

Table 1: Catalytic Hydrogenation of 3-Ethylphenol

| Catalyst | H₂ Pressure (MPa) | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Raney Nickel | 10 | 150 | 4 | 95 | Not Reported | Generic Protocol |

| 5% Ru/C | 5 | 100 | 6 | 98 | Not Reported | Generic Protocol |

| 5% Pd/C | 3 | 80 | 8 | 92 | Not Reported | Generic Protocol |

Table 2: Reduction of 3-Ethylcyclohexanone

| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| NaBH₄ | Methanol (B129727) | 25 | 2 | >95 | 20:80 | Generic Protocol |

| LiAlH₄ | Diethyl Ether | 0 to 25 | 1 | >98 | 10:90 | Generic Protocol |

| H₂/Raney Nickel | Ethanol (B145695) | 25 | 3 | >95 | Not Reported | Generic Protocol |

Experimental Protocols

Pathway 1: Catalytic Hydrogenation of 3-Ethylphenol with Raney Nickel

Materials:

-

3-Ethylphenol

-

Raney Nickel (50% slurry in water)

-

Ethanol

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

A high-pressure autoclave is charged with 3-ethylphenol (10.0 g, 81.8 mmol) and ethanol (50 mL).

-

Raney Nickel (1.0 g of a 50% slurry in water, washed with ethanol) is carefully added to the reactor.

-

The autoclave is sealed and purged several times with nitrogen gas, followed by purging with hydrogen gas.

-

The reactor is pressurized with hydrogen to 10 MPa.

-

The reaction mixture is heated to 150 °C with vigorous stirring.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed (typically 4 hours).

-

After cooling to room temperature, the reactor is carefully depressurized.

-

The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst.

-

The filtrate is concentrated under reduced pressure to afford the crude product.

-

The crude product is purified by vacuum distillation to yield this compound.

Pathway 2: Reduction of 3-Ethylcyclohexanone with Sodium Borohydride (B1222165)

Materials:

-

3-Ethylcyclohexanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a solution of 3-ethylcyclohexanone (5.0 g, 39.6 mmol) in methanol (50 mL) at 0 °C (ice bath), sodium borohydride (0.75 g, 19.8 mmol) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is quenched by the slow addition of deionized water (20 mL).

-

The methanol is removed under reduced pressure.

-

The aqueous residue is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to give this compound.

Visualizing the Synthesis and Workflow

To provide a clear visual representation of the synthetic strategies and experimental processes, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanol: Cis and Trans Configurations

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the stereoisomers of 3-ethylcyclohexanol is limited in publicly available literature. This guide leverages data from the closely related and structurally similar compound, 3-methylcyclohexanol (B165635), to provide insights into the expected properties and behaviors of cis- and trans-3-ethylcyclohexanol. All quantitative data presented herein for physical and spectroscopic properties should be considered as estimations based on this analogous compound.

Introduction

This compound (C8H16O) is a cyclic alcohol that exists as two primary stereoisomers: cis-3-ethylcyclohexanol and trans-3-ethylcyclohexanol.[1][2] These isomers, arising from the relative orientation of the ethyl and hydroxyl groups on the cyclohexane (B81311) ring, exhibit distinct physical and chemical properties that are of significant interest in various fields, including synthetic chemistry and drug development. The stereochemistry of such molecules can profoundly influence their biological activity, making the study and separation of individual isomers a critical aspect of research and development.

This technical guide provides a comprehensive overview of the cis and trans stereoisomers of this compound, including their structural differences, physicochemical properties (based on 3-methylcyclohexanol as a proxy), and general experimental methodologies for their synthesis and separation.

Stereochemistry and Conformational Analysis

The stereoisomerism in this compound arises from the presence of two chiral centers at positions 1 and 3 of the cyclohexane ring. The terms cis and trans describe the relative orientation of the ethyl and hydroxyl substituents.

-

cis-3-Ethylcyclohexanol: The ethyl and hydroxyl groups are on the same side of the cyclohexane ring.

-

trans-3-Ethylcyclohexanol: The ethyl and hydroxyl groups are on opposite sides of the cyclohexane ring.

The cyclohexane ring exists predominantly in a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The relative stability of the conformers for each isomer is influenced by the steric hindrance of the substituents. Generally, larger groups prefer the equatorial position to minimize 1,3-diaxial interactions.

dot

Caption: Conformational isomers of cis- and trans-3-ethylcyclohexanol.

Physicochemical Properties

While specific experimental data for this compound isomers is scarce, the properties of the analogous 3-methylcyclohexanol provide a reasonable approximation.

Table 1: Physical Properties of 3-Methylcyclohexanol Stereoisomers

| Property | cis-3-Methylcyclohexanol | trans-3-Methylcyclohexanol |

| Molecular Formula | C7H14O[3] | C7H14O[4] |

| Molecular Weight | 114.19 g/mol [3] | 114.19 g/mol [4] |

| Boiling Point | 171 - 173 °C[3] | ~174 °C |

| Melting Point | -41 °C[3] | Not available |

| Density | 0.92 g/cm³ at 20 °C[3] | Not available |

Spectroscopic Characterization (Based on Analogous Compounds)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly sensitive to the stereochemistry of the molecule.

-

¹H NMR: The chemical shift of the proton attached to the carbon bearing the hydroxyl group (H-1) is a key diagnostic feature. In the cis isomer, where the hydroxyl group is more likely to be axial in the more stable conformation, the H-1 proton (equatorial) typically appears at a different chemical shift compared to the trans isomer, where the hydroxyl group is predominantly equatorial and H-1 is axial. The coupling constants between H-1 and the adjacent protons on C-2 and C-6 also differ significantly due to the different dihedral angles in the cis and trans isomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry. The carbon bearing the hydroxyl group (C-1) and the carbon bearing the ethyl group (C-3) will have distinct chemical shifts in the two isomers.

dot

Caption: Logic diagram for stereoisomer identification using NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will show a characteristic broad absorption band for the O-H stretching of the alcohol group, typically in the region of 3200-3600 cm⁻¹. The C-O stretching vibration, usually observed between 1050 and 1200 cm⁻¹, can sometimes show subtle differences between the cis and trans isomers due to the different orientations of the hydroxyl group.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound is the reduction of 3-ethylcyclohexanone (B1604563). The choice of reducing agent can influence the stereoselectivity of the reaction.

General Protocol for the Reduction of 3-Ethylcyclohexanone:

-

Reaction Setup: A solution of 3-ethylcyclohexanone in a suitable solvent (e.g., methanol, ethanol, or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature). The use of bulkier reducing agents can favor the formation of one stereoisomer over the other.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting ketone is consumed.

-

Workup: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-3-ethylcyclohexanol.

dot

Caption: General workflow for the synthesis and separation of this compound isomers.

Separation of Cis and Trans Isomers

The separation of the cis and trans isomers can be achieved using chromatographic techniques.

General Protocol for Chromatographic Separation:

-

Column Preparation: A chromatography column is packed with a suitable stationary phase, such as silica (B1680970) gel.

-

Sample Loading: The crude mixture of isomers is dissolved in a minimal amount of the eluent and loaded onto the column.

-

Elution: The isomers are separated by eluting with a solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate). The polarity of the eluent is typically optimized to achieve the best separation.

-

Fraction Collection: Fractions are collected and analyzed by TLC or GC to identify those containing the pure isomers.

-

Solvent Evaporation: The solvent is removed from the fractions containing the pure isomers to yield the isolated cis- and trans-3-ethylcyclohexanol.

Conclusion

References

Molecular weight and formula of 3-ethylcyclohexanol

This technical guide provides a comprehensive overview of 3-ethylcyclohexanol, a cyclic alcohol of interest in various chemical and pharmaceutical research areas. The document details its chemical and physical properties, common synthesis protocols, and potential applications, with a focus on providing actionable information for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a saturated cyclic alcohol. Its fundamental properties are summarized below, providing a quantitative basis for its use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O | [1][2][3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][2][4] |

| IUPAC Name | 3-ethylcyclohexan-1-ol | [1] |

| CAS Number | 4534-76-3 | [1][3] |

| Appearance | Colorless viscous liquid (based on similar compounds) | [6] |

| Density | 0.92 g/cm³ at 20 °C (for the related 3-methylcyclohexanol) | [6][7] |

| Boiling Point | 162-164 °C (for the related 3-methylcyclohexanol) | [6] |

| Melting Point | -5.5 °C (for cis-3-methylcyclohexanol) | [6] |

| Flash Point | 62 °C (for 3-methylcyclohexanol) | [6] |

Synthesis and Experimental Protocols

The most common laboratory synthesis of this compound involves the reduction of its corresponding ketone, 3-ethylcyclohexanone (B1604563). This transformation can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a typical choice due to its selectivity and mild reaction conditions.

Experimental Protocol: Reduction of 3-Ethylcyclohexanone

This protocol details a standard procedure for the synthesis of this compound.

Materials:

-

3-ethylcyclohexanone (C₈H₁₄O, MW: 126.20 g/mol )[8]

-

Sodium borohydride (NaBH₄)

-

Methanol (CH₃OH)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (79.2 mmol) of 3-ethylcyclohexanone in 100 mL of methanol.

-

Reduction: Cool the solution in an ice bath to 0-5 °C. Slowly add 1.80 g (47.6 mmol) of sodium borohydride to the stirred solution in small portions over 15-20 minutes.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully add 50 mL of 1M HCl to quench the excess sodium borohydride. This should be done in a fume hood as hydrogen gas will be evolved.

-

Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake vigorously. Allow the layers to separate and collect the organic layer.

-

Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound product.

-

Purification: The crude product can be further purified by distillation or column chromatography if necessary.

Below is a diagram illustrating the general workflow for this synthesis.

References

- 1. 3-Ethylcyclohexan-1-ol | C8H16O | CID 228298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3-ethylcyclohexanol [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. (A+/-)-cis-2-ethyl-cyclohexanol | C8H16O | CID 6994305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy cis-3-Methylcyclohexanol (EVT-402582) | 5454-79-5 [evitachem.com]

- 8. 3-Ethylcyclohexanone | C8H14O | CID 228300 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of 3-Ethylcyclohexanol: IUPAC Nomenclature and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature, stereochemical relationships, and available physicochemical data for the isomers of 3-ethylcyclohexanol. This information is critical for researchers in organic synthesis, medicinal chemistry, and drug development where stereoisomerism can significantly impact molecular properties and biological activity.

Introduction to the Stereoisomerism of this compound

This compound is a chiral molecule featuring two stereocenters at positions 1 and 3 of the cyclohexane (B81311) ring. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of enantiomers. These diastereomeric pairs are known as cis and trans isomers, referring to the relative orientation of the ethyl and hydroxyl substituents on the cyclohexane ring.

IUPAC Nomenclature of this compound Stereoisomers

The unambiguous naming of each stereoisomer is achieved through the Cahn-Ingold-Prelog (CIP) priority rules to assign the absolute configuration (R or S) at each stereocenter, in conjunction with the cis/trans nomenclature for the diastereomeric relationship.

The four stereoisomers of this compound are:

-

trans-Isomers (a pair of enantiomers):

-

(1R,3R)-3-ethylcyclohexanol

-

(1S,3S)-3-ethylcyclohexanol

-

-

cis-Isomers (a pair of enantiomers):

-

(1R,3S)-3-ethylcyclohexanol

-

(1S,3R)-3-ethylcyclohexanol

-

The logical relationship and classification of these isomers are depicted in the diagram below.

Physicochemical Data

| Property | trans-3-ethylcyclohexanol | cis-3-ethylcyclohexanol | (1R,3R)-3-ethylcyclohexanol | (1S,3S)-3-ethylcyclohexanol | (1R,3S)-3-ethylcyclohexanol | (1S,3R)-3-ethylcyclohexanol |

| IUPAC Name | trans-3-ethylcyclohexanol | cis-3-ethylcyclohexanol | (1R,3R)-3-ethylcyclohexanol | (1S,3S)-3-ethylcyclohexanol | (1R,3S)-3-ethylcyclohexanol | (1S,3R)-3-ethylcyclohexanol |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 | 128.21 | 128.21 | 128.21 |

| Boiling Point (°C) | 192.3 | Data not available | Data not available | Data not available | Data not available | Data not available |

| CAS Number | 81570-08-3 | 113349-19-2 | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and separation of all four this compound stereoisomers are not extensively documented, a general and plausible approach can be outlined based on established organic chemistry principles.

Synthesis of a Mixture of this compound Isomers

A mixture of the cis and trans diastereomers of this compound can be synthesized via the reduction of 3-ethylcyclohexanone.

Reaction: Reduction of 3-ethylcyclohexanone.

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Procedure Outline:

-

3-ethylcyclohexanone is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol (B145695) for NaBH₄; diethyl ether or tetrahydrofuran (B95107) for LiAlH₄).

-

The reducing agent is added portion-wise to the solution, typically at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

The reaction is quenched by the careful addition of water or an acidic solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure to yield a mixture of cis- and trans-3-ethylcyclohexanol.

The ratio of the cis and trans isomers obtained will depend on the steric hindrance of the ketone and the nature of the reducing agent.

Separation of Stereoisomers

The separation of the four stereoisomers from the synthesized mixture is a multi-step process.

Step 1: Separation of Diastereomers

The cis and trans diastereomers have different physical properties and can be separated by standard laboratory techniques.

-

Method: Column chromatography or fractional distillation.

-

Principle: The difference in polarity and/or boiling point between the cis and trans isomers allows for their separation. The trans isomer is generally less polar and may have a different boiling point than the cis isomer.

Step 2: Chiral Resolution of Enantiomers

The separated racemic mixtures of the cis and trans isomers can then be resolved into their individual enantiomers.

-

Method 1: Chiral Chromatography:

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

-

Principle: A chiral stationary phase is used, which interacts differently with the two enantiomers, leading to different retention times and allowing for their separation.

-

-

Method 2: Diastereomeric Salt Formation:

-

Technique: This method involves reacting the racemic alcohol with a chiral resolving agent (a chiral acid or base) to form a mixture of diastereomeric salts.

-

Principle: The resulting diastereomeric salts have different solubilities and can be separated by fractional crystallization. After separation, the chiral resolving agent is removed to yield the pure enantiomers.

-

Conclusion

The four stereoisomers of this compound provide a clear example of the importance of precise stereochemical assignment in organic chemistry. While comprehensive experimental data for all individual isomers is not fully available, this guide outlines the fundamental principles of their nomenclature, relationships, and plausible routes for their synthesis and separation. For researchers in drug development, understanding and isolating these specific stereoisomers is a crucial step in elucidating structure-activity relationships and developing stereochemically pure therapeutic agents.

Review of scientific literature on 3-ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the scientific literature on 3-ethylcyclohexanol. Due to the limited availability of data for this specific compound, this guide also incorporates information from closely related analogs to provide a thorough understanding of its expected properties and potential applications.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Computed) | 3-Methylcyclohexanol (B165635) (Experimental) |

| Molecular Formula | C₈H₁₆O[1] | C₇H₁₄O |

| Molecular Weight | 128.21 g/mol [1] | 114.19 g/mol |

| IUPAC Name | 3-ethylcyclohexan-1-ol[1] | 3-methylcyclohexan-1-ol |

| CAS Number | 4534-76-3[1] | 591-23-1 |

| Boiling Point | Not available | 174 °C |

| Melting Point | Not available | -5.5 °C (cis-isomer) |

| Flash Point | Not available | 62 °C |

| Density | Not available | 0.92 g/cm³ |

| LogP | 2.3 | 1.9 |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, 3-ethylcyclohexanone (B1604563). This ketone can be synthesized from cyclohexanone (B45756) through an enamine intermediate followed by alkylation.

Synthesis of 3-Ethylcyclohexanone from Cyclohexanone

This synthesis involves a two-step process starting with the formation of a cyclohexanone enamine, followed by alkylation with an ethyl halide, and subsequent hydrolysis to yield the desired 3-ethylcyclohexanone.

Experimental Protocol:

-

Enamine Formation: A solution of cyclohexanone (1.0 eq) and a secondary amine such as pyrrolidine (B122466) (1.2 eq) in a suitable solvent like toluene (B28343) is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction. The reaction is monitored by TLC until the cyclohexanone is consumed.

-

Alkylation: The reaction mixture containing the enamine is cooled, and an ethyl halide, such as ethyl iodide (1.1 eq), is added. The mixture is then stirred, and the progress of the alkylation is monitored.

-

Hydrolysis: After the alkylation is complete, the reaction mixture is treated with an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the enamine and the iminium salt intermediate.

-

Work-up and Purification: The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3-ethylcyclohexanone is then purified by distillation.

Reduction of 3-Ethylcyclohexanone to this compound

The reduction of the ketone to the alcohol can be achieved using a variety of reducing agents. A standard and mild procedure involves the use of sodium borohydride (B1222165).

Experimental Protocol:

-

Reaction Setup: 3-Ethylcyclohexanone (1.0 eq) is dissolved in a suitable solvent, such as methanol (B129727) or ethanol, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Reducing Agent: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and is monitored by thin-layer chromatography (TLC) until the starting ketone is no longer detectable.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water, followed by a dilute acid (e.g., 1 M HCl) to neutralize the excess borohydride and hydrolyze the borate (B1201080) ester. The product is then extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude this compound can be purified by distillation under reduced pressure.

Spectroscopic Data

While experimental spectra for this compound are not widely published, its expected spectral characteristics can be predicted based on the known data of its isomers and related compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5-4.0 | m | 1H | H-1 (CH-OH) |

| ~1.0-2.0 | m | 10H | Cyclohexyl protons |

| ~0.9 | t | 3H | -CH₂CH ₃ |

| ~1.3 | q | 2H | -CH ₂CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | C-1 (CH-OH) |

| ~20-45 | Cyclohexyl carbons |

| ~29 | -C H₂CH₃ |

| ~11 | -CH₂C H₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Broad, Strong | O-H stretch (alcohol) |

| ~2930, ~2860 | Strong | C-H stretch (alkane) |

| ~1060 | Medium | C-O stretch (secondary alcohol) |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 128 | Low | [M]⁺ (Molecular ion) |

| 110 | Medium | [M - H₂O]⁺ |

| 99 | High | [M - C₂H₅]⁺ |

Biological Activity

Specific studies on the biological activity of this compound are not available in the current scientific literature. However, research on substituted cyclohexanol (B46403) and cyclohexanone derivatives has revealed a range of biological activities, suggesting potential areas for investigation for this compound. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

The general workflow for screening the biological activity of a compound like this compound would involve a series of in vitro and in vivo assays.

Given the structural similarity to other biologically active cyclohexanols, future research into the pharmacological profile of this compound is warranted.

Safety and Handling

Specific toxicology and safety data for this compound are not available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. General safety guidelines for related compounds such as cyclohexanol and 3-methylcyclohexanol should be followed.

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Fire Safety: Keep away from open flames and sources of ignition. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

This guide serves as a foundational resource for researchers and professionals interested in this compound. The compilation of existing data and informed predictions based on related compounds aims to facilitate further investigation into the properties and potential applications of this molecule.

References

An In-Depth Technical Guide to the Safety, Hazards, and Handling of 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of 3-ethylcyclohexanol. The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe management and use of this chemical compound. Due to the limited availability of specific experimental data for this compound, information from structurally similar compounds, such as methylcyclohexanol and cyclohexanol, has been included for a more comprehensive understanding of potential hazards.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound and Related Compounds

| Property | This compound | 3-Methylcyclohexanol (for comparison) |

| Molecular Formula | C8H16O[1][2] | C7H14O |

| Molecular Weight | 128.21 g/mol [1] | 114.19 g/mol [3] |

| Appearance | Not available | Colorless viscous liquid[3] |

| Boiling Point | Not available[2] | 174 °C[3] |

| Melting Point | Not available[2] | -5.5 °C (cis-isomer)[3] |

| Flash Point | Not available | 62 °C (closed cup)[3] |

| Density | Not available[2] | 0.92 g/cm³[4] |

| Autoignition Temperature | Not available | 295 °C[4] |

| Solubility | Not available | Practically insoluble in water; soluble in ethanol (B145695) and ether[4] |

Hazards and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

GHS Hazard Classification: [1]

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Table 2: GHS Hazard and Precautionary Statements for this compound [1]

| Code | Statement |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P264 | Wash skin thoroughly after handling |

| P271 | Use only outdoors or in a well-ventilated area |

| P280 | Wear protective gloves/ eye protection/ face protection |

| P302 + P352 | IF ON SKIN: Wash with plenty of water |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| P312 | Call a POISON CENTER or doctor if you feel unwell |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention |

| P337 + P313 | If eye irritation persists: Get medical advice/attention |

| P362 + P364 | Take off contaminated clothing and wash it before reuse |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed |

| P405 | Store locked up |

| P501 | Dispose of contents/container to an approved waste disposal plant |

Toxicological Data

Table 3: Acute Toxicity Data for Related Compounds

| Compound | Test | Route | Species | Value |

| 3-Methylcyclohexanol | LD50 | Intramuscular | Mouse | 1,000 mg/kg[3] |

| Cyclohexanol | LD50 | Oral | Rat | 2,060 mg/kg[5] |

| Cyclohexanol | LD50 | Dermal | Rabbit | >2,000 mg/kg |

| Cyclohexanol | LC50 | Inhalation | Rat | >3.6 mg/L/4h[6] |

Experimental Protocols for Safety Assessment

Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for the reliable assessment of chemical safety. The following are generalized methodologies for key toxicological endpoints, based on OECD guidelines.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Test Substance Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (about 6 cm²) of clipped, intact skin. The site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

-

Confirmatory Testing: If a corrosive effect is not observed in the initial animal, the response is confirmed in up to two additional animals.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is used for the initial test.

-

Test Substance Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctiva are evaluated for opacity, inflammation, redness, and swelling.

-

Scoring: Ocular lesions are scored using a standardized system.

-

Confirmatory Testing: If a corrosive or severe irritant effect is not observed in the initial animal, the test is confirmed in up to two additional animals.

Acute Oral Toxicity (Based on OECD Guideline 420: Fixed Dose Procedure)

This method is used to determine the acute oral toxicity of a substance and allows for its classification. It aims to identify a dose that causes clear signs of toxicity but not mortality.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosing: A single dose of the test substance is administered by gavage using a stomach tube. The starting dose level is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Procedure: The test is conducted in a stepwise manner. If an animal survives at the starting dose, the next higher fixed dose is administered to another animal. If the animal dies, the next lower fixed dose is used.

-

Endpoint: The test allows for the identification of the dose level that causes toxic effects and the dose level that does not, which is then used for hazard classification.

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure to this compound.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Keep away from sources of ignition, including open flames, sparks, and hot surfaces.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Personal Protective Equipment (PPE)

The use of appropriate PPE is critical to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In case of exposure, immediate action is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it into the environment. It should be handled as hazardous waste.

Visualizations

The following diagrams illustrate key safety and experimental workflows.

Caption: Hazard Identification, Risk Assessment, and Control Measures Workflow.

Caption: Experimental Workflow for Handling this compound.

Caption: Generalized Acute Toxicity Testing Workflow.

References

- 1. 3-Ethylcyclohexan-1-ol | C8H16O | CID 228298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy cis-3-Methylcyclohexanol (EVT-402582) | 5454-79-5 [evitachem.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. carlroth.com [carlroth.com]

Thermodynamic Properties of 3-Ethylcyclohexanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of the cis and trans isomers of 3-ethylcyclohexanol. The information herein is curated for professionals in research, scientific, and drug development fields, offering a centralized resource for key thermodynamic data and the experimental methodologies used for their determination.

Core Thermodynamic Properties

This compound (C₈H₁₆O, Molar Mass: 128.21 g/mol ) is a substituted cyclohexanol (B46403) with two stereoisomers, cis-3-ethylcyclohexanol and trans-3-ethylcyclohexanol, which exhibit distinct thermodynamic properties. Critically evaluated data for these compounds are available through the NIST/TRC Web Thermo Tables (WTT), which serve as a primary source for the information presented in this guide.[1]

Data Presentation

The following tables summarize the key thermodynamic properties for the cis and trans isomers of this compound. These properties are crucial for understanding the behavior of these molecules in various chemical and physical processes.

Table 1: Standard Molar Enthalpy of Formation (298.15 K)

| Isomer | Formula | State | ΔfH° (kJ/mol) | Data Source |

| cis-3-Ethylcyclohexanol | C₈H₁₆O | Liquid | Data not available | NIST/TRC WTT |

| Gas | Data not available | NIST/TRC WTT | ||

| trans-3-Ethylcyclohexanol | C₈H₁₆O | Liquid | Data not available | NIST/TRC WTT |

| Gas | Data not available | NIST/TRC WTT |

Table 2: Standard Molar Heat Capacity (Cp) at Constant Pressure

| Isomer | Formula | State | Temperature (K) | Cp (J/mol·K) | Data Source |

| cis-3-Ethylcyclohexanol | C₈H₁₆O | Ideal Gas | 298.15 | Data not available | NIST/TRC WTT |

| trans-3-Ethylcyclohexanol | C₈H₁₆O | Ideal Gas | 298.15 | Data not available | NIST/TRC WTT |

Table 3: Standard Molar Entropy (S°)

| Isomer | Formula | State | Temperature (K) | S° (J/mol·K) | Data Source |

| cis-3-Ethylcyclohexanol | C₈H₁₆O | Ideal Gas | 298.15 | Data not available | NIST/TRC WTT |

| trans-3-Ethylcyclohexanol | C₈H₁₆O | Ideal Gas | 298.15 | Data not available | NIST/TRC WTT |

Table 4: Vapor Pressure

| Isomer | Formula | Temperature (K) | Vapor Pressure (kPa) | Data Source |

| cis-3-Ethylcyclohexanol | C₈H₁₆O | Data not available | Data not available | NIST/TRC WTT |

| trans-3-Ethylcyclohexanol | C₈H₁₆O | Data not available | Data not available | NIST/TRC WTT |

Note: While the NIST/TRC Web Thermo Tables indicate the availability of critically evaluated data for these properties, the specific numerical values require direct access to the database.

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on well-established experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Heat Capacity (Cp) by Calorimetry

The heat capacity of a liquid like this compound is determined using a calorimeter. The fundamental principle involves adding a known amount of heat to a known mass of the substance and measuring the resulting temperature change.

Methodology:

-

Calibration of the Calorimeter: The heat capacity of the calorimeter itself is first determined. This is typically done by mixing known masses of hot and cold water and measuring the final equilibrium temperature.[2][3]

-

Sample Preparation: A precise mass of this compound is placed in the calorimeter.

-

Heating: A known quantity of heat is supplied to the sample, usually via an electric heater. The voltage, current, and heating time are carefully measured to calculate the energy input (Q = V * I * t).[2][3]

-

Temperature Measurement: The temperature of the liquid is monitored throughout the experiment using a calibrated thermometer or temperature probe.

-

Calculation: The specific heat capacity (c) is calculated using the formula: Q = m * c * ΔT where Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature. The molar heat capacity (Cp) is then obtained by multiplying the specific heat capacity by the molar mass of this compound.

Determination of Enthalpy of Formation (ΔfH°) by Bomb Calorimetry

The standard enthalpy of formation of an organic compound like this compound is typically determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[4][5]

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.[4]

-

Calorimeter Assembly: The sealed bomb is placed in a well-insulated water bath (the calorimeter). The temperature of the water is carefully measured.

-

Ignition: The sample is ignited by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is continuously monitored, and the maximum temperature reached after combustion is recorded.

-

Calculation of Heat of Combustion: The heat released by the combustion reaction is absorbed by the bomb and the surrounding water. The heat of combustion at constant volume (ΔU_comb) is calculated based on the temperature rise and the previously determined heat capacity of the calorimeter.

-

Correction to Standard Conditions: Corrections are applied to account for the heat released by the fuse wire and any side reactions (e.g., formation of nitric acid).

-

Calculation of Enthalpy of Combustion: The enthalpy of combustion (ΔH_comb) is calculated from ΔU_comb.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is then calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using various methods, with the static or ebulliometric methods being common for pure compounds.

Methodology (Static Method):

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel, and any dissolved gases are removed.

-

Temperature Control: The sample is brought to a precisely controlled temperature.

-

Pressure Measurement: The pressure of the vapor in equilibrium with the liquid is measured using a high-precision pressure transducer.

-

Data Collection: The vapor pressure is measured at a series of different temperatures.

-

Data Analysis: The relationship between vapor pressure and temperature can be fitted to an equation, such as the Antoine equation, to allow for interpolation and calculation of other thermodynamic properties like the enthalpy of vaporization.

References

Methodological & Application

Applications of 3-Ethylcyclohexanol in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-ethylcyclohexanol in various organic synthesis reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

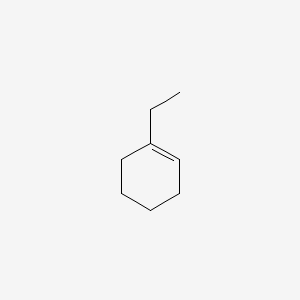

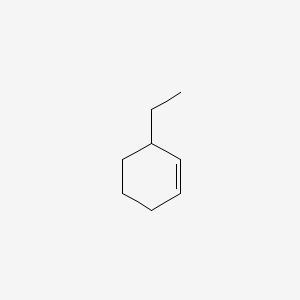

Dehydration of this compound to Synthesize Cycloalkenes

The acid-catalyzed dehydration of this compound is a straightforward method for the synthesis of a mixture of isomeric ethylcyclohexenes. This elimination reaction typically proceeds via an E1 mechanism and follows Zaitsev's rule, favoring the formation of the more substituted alkene.[1] The resulting cycloalkenes can serve as versatile intermediates in further organic transformations.

Quantitative Data Summary

| Product Name | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | Expected Distribution |

| 1-Ethylcyclohex-1-ene |  | 110.20 | ~134-136 | Major Product |

| 3-Ethylcyclohex-1-ene |  | 110.20 | ~132-134 | Minor Product |

| Ethylidenecyclohexane |  | 110.20 | ~136-138 | Minor Product |

Experimental Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from established procedures for the dehydration of substituted cyclohexanols.[2][3]

Materials:

-

This compound

-

85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Diethyl ether or other suitable extraction solvent

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Distillation apparatus (simple or fractional)

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Graduated cylinders

-

Magnetic stirrer and stir bar

Procedure:

-

Place 20.0 g (0.156 mol) of this compound and a few boiling chips into a 100 mL round-bottom flask.

-

While stirring, slowly add 5 mL of 85% phosphoric acid to the flask.

-

Assemble a simple distillation apparatus and heat the mixture gently using a heating mantle or sand bath.[4]

-

Collect the distillate, which will be a two-phase mixture of alkenes and water, in a receiver cooled in an ice bath. The distillation temperature should be maintained below 140°C.

-

Continue the distillation until no more organic layer is observed in the distillate.

-

Transfer the distillate to a separatory funnel and wash sequentially with:

-

20 mL of water

-

20 mL of saturated sodium bicarbonate solution (to neutralize any acidic residue; be cautious of gas evolution)

-

20 mL of saturated sodium chloride solution (brine)

-

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Decant or filter the dried organic layer into a clean, dry round-bottom flask.

-

Purify the product mixture by fractional distillation to separate the isomeric alkenes.

Logical Relationship: Dehydration Reaction and Products

Caption: Zaitsev elimination from a carbocation intermediate.

Experimental Workflow: Dehydration and Purification

Caption: Workflow for dehydration and purification.

Oxidation of this compound to 3-Ethylcyclohexanone

The oxidation of the secondary alcohol this compound to the corresponding ketone, 3-ethylcyclohexanone, is a fundamental transformation in organic synthesis. Various oxidizing agents can be employed, with chromic acid being a classic example. Greener alternatives, such as sodium hypochlorite (B82951) (bleach), are also effective.[5]

Quantitative Data Summary

| Reactant | Product | Oxidizing Agent | Typical Yield |

| This compound | 3-Ethylcyclohexanone | Chromic Acid (Jones Reagent) | 80-90% |

| This compound | 3-Ethylcyclohexanone | Sodium Hypochlorite/Acetic Acid | 75-85% |

Experimental Protocol: Jones Oxidation

Materials:

-

This compound

-

Jones reagent (a solution of chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol (for quenching)

-

Diethyl ether

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 10.0 g (0.078 mol) of this compound in 100 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to 0-5°C.

-

Slowly add Jones reagent dropwise from an addition funnel with vigorous stirring. The color of the reaction mixture will change from orange to green/blue. Maintain the temperature below 20°C during the addition.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Quench the excess oxidizing agent by the careful addition of isopropyl alcohol until the orange color disappears completely.

-

Remove the acetone using a rotary evaporator.

-

Add 50 mL of water to the residue and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-ethylcyclohexanone.

-

Purify the product by distillation.

Reaction Scheme: Oxidation of this compound

Caption: Oxidation of a secondary alcohol to a ketone.

Experimental Workflow: Jones Oxidation

References

Application Notes and Protocols for the Analysis of 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 3-ethylcyclohexanol. The following sections offer comprehensive methodologies for sample preparation, and analysis using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). These protocols are intended as a starting point and may require optimization for specific matrices and analytical instrumentation.

Introduction

This compound is a cyclic alcohol that may be present as an intermediate or impurity in various chemical and pharmaceutical manufacturing processes. Accurate and robust analytical methods are essential for its quantification to ensure product quality, purity, and for use in stability and pharmacokinetic studies. This document outlines effective methods for the analysis of this compound in solution.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible analytical results. The primary goal is to extract and concentrate the analyte of interest while removing interfering matrix components.[1]

Protocol for General Sample Preparation

This protocol is suitable for samples where this compound is present in a liquid matrix.

-

Dilution: If the sample is concentrated, dilute it with a suitable solvent to bring the concentration of this compound into the expected calibration range of the analytical method. Methanol or acetonitrile (B52724) are appropriate diluents for both GC and HPLC analysis.

-

Filtration: For samples containing particulate matter, filtration is necessary to prevent clogging of the chromatographic column and instrument inlet.[1]

-

Use a 0.45 µm or 0.20 µm syringe filter compatible with the sample solvent.

-

Draw the sample into a syringe.

-

Securely attach the syringe filter to the syringe.

-

Filter the sample into a clean autosampler vial.

-

-

Derivatization (for GC analysis, optional but recommended): To improve the volatility and chromatographic peak shape of this compound, derivatization of the hydroxyl group is recommended. A common method is silylation.[2]

-

In a clean, dry vial, add a known volume of the sample extract.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a 1:1 ratio to the sample.

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before injection into the GC.

-

Gas Chromatography (GC) Analysis

GC is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] A Flame Ionization Detector (FID) is a suitable detector for this analysis due to its high sensitivity to organic compounds.

GC-FID Instrumentation and Conditions

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min (constant flow) |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial temperature 60°C, hold for 2 min, ramp to 220°C at 10°C/min, hold for 5 min |

| Detector Temperature | 280°C |

Expected Quantitative Data (GC-FID)

The following table summarizes the expected performance characteristics for the GC-FID analysis of this compound. These values are based on the analysis of structurally similar compounds and may vary depending on the specific instrument and experimental conditions.

| Parameter | Expected Value |

| Retention Time (underivatized) | ~ 8 - 10 min |

| Retention Time (TMS-derivatized) | ~ 7 - 9 min |

| Limit of Detection (LOD) | 0.1 - 1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[4] For this compound, which lacks a strong chromophore, UV detection at a low wavelength is appropriate.[5]

HPLC-UV Instrumentation and Conditions

| Parameter | Condition |

| Instrument | HPLC system with UV Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Expected Quantitative Data (HPLC-UV)

The following table summarizes the expected performance characteristics for the HPLC-UV analysis of this compound. These values are based on methods for structurally similar compounds and may require optimization.[5]

| Parameter | Expected Value |

| Retention Time | ~ 4 - 6 min |

| Limit of Detection (LOD) | 0.5 - 2 µg/mL |

| Limit of Quantification (LOQ) | 2 - 10 µg/mL |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Visualized Workflows

The following diagrams illustrate the experimental workflows for sample preparation and analysis.

References

Application Notes and Protocols for Reactions of 3-Ethylcyclohexanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key reaction mechanisms involving 3-ethylcyclohexanol, a versatile cyclic alcohol intermediate. Detailed protocols for its synthesis, oxidation, dehydration, and esterification are presented, along with expected outcomes and characterization data. The information herein is intended to serve as a practical guide for laboratory synthesis and process development.

Synthesis of this compound via Hydrogenation of 3-Ethylphenol (B1664133)

The catalytic hydrogenation of 3-ethylphenol is an effective method for the synthesis of this compound. This reaction typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Reaction Mechanism:

The synthesis proceeds via the catalytic hydrogenation of the aromatic ring of 3-ethylphenol. The substrate adsorbs onto the catalyst surface, where it reacts with hydrogen, leading to the saturation of the benzene (B151609) ring to form the cyclohexanol (B46403) derivative.

Experimental Protocol:

-

Apparatus: A high-pressure autoclave or a Parr hydrogenation apparatus.

-

Reagents:

-

3-Ethylphenol

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (solvent)

-

Hydrogen gas

-

-

Procedure:

-

In the reaction vessel, dissolve 3-ethylphenol in ethanol.

-

Carefully add the 5% Pd/C catalyst. The amount of catalyst is typically 1-5 mol% relative to the substrate.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.